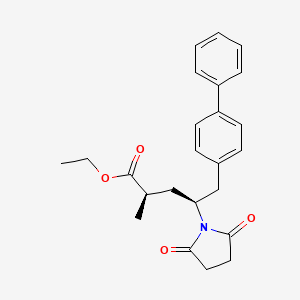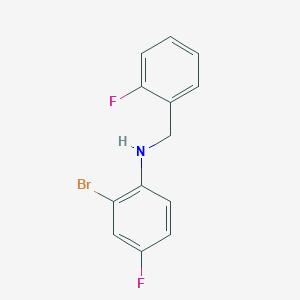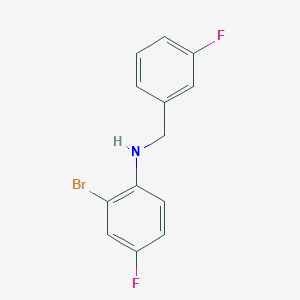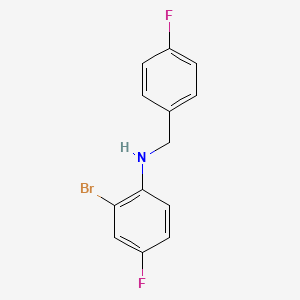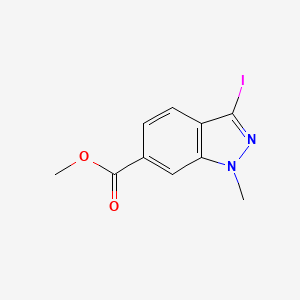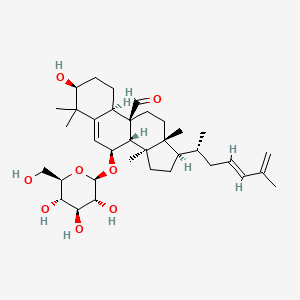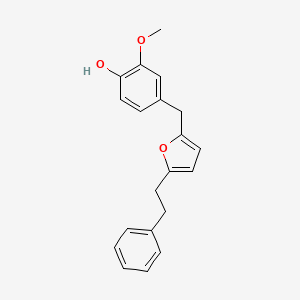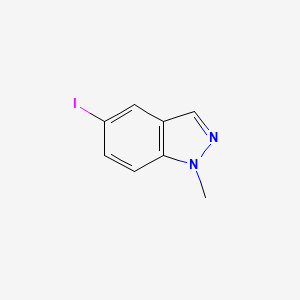
5-Iodo-1-methyl-1H-indazole
Vue d'ensemble
Description
The compound "5-Iodo-1-methyl-1H-indazole" is a derivative of the indazole class, which is characterized by a fused structure combining benzene and pyrazole rings. Indazoles are of significant interest due to their pharmacological properties and their use in various chemical syntheses. The presence of an iodine substituent at the 5-position and a methyl group at the 1-position in this compound suggests potential for further functionalization, particularly in the context of metal-catalyzed cross-coupling reactions.
Synthesis Analysis
The synthesis of 1H-indazoles, including derivatives such as "5-Iodo-1-methyl-1H-indazole," can be achieved through various methods. One practical, metal-free synthesis approach involves the selective activation of oxime in the presence of an amino group from o-aminobenzoximes using methanesulfonyl chloride and triethylamine . This method is mild and can be scaled up, providing good to excellent yields. Another synthesis route for N-methyl indazole derivatives is reported through palladium-catalyzed Suzuki coupling, which could potentially be adapted for the synthesis of "5-Iodo-1-methyl-1H-indazole" . Additionally, the synthesis of novel oxazole derivatives from 1-methyl-1H-Indazole carboxylic acid indicates the versatility of indazole derivatives in forming heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a planar indazole system, as observed in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole . This planarity is a common feature among indazoles and is likely to be present in "5-Iodo-1-methyl-1H-indazole" as well. The presence of substituents such as iodine and methyl groups can influence the electronic distribution and steric hindrance, which in turn can affect the reactivity and interaction with other molecules.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, particularly those involving their substituents. For instance, the iodine atom in "5-Iodo-1-methyl-1H-indazole" could be utilized in cross-coupling reactions, as demonstrated by the synthesis of alkynylated products from an iodinated key intermediate . The reactivity of the indazole ring itself can also be modified by the presence of electron-donating or electron-withdrawing groups, which can influence the outcome of reactions such as nucleophilic substitutions or electrophilic additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Iodo-1-methyl-1H-indazole" can be inferred from related indazole compounds. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows no classical hydrogen bonds, suggesting that similar halogenated indazoles may also exhibit weak intermolecular interactions . The effect of fluorination on NH-indazoles has been studied, revealing that the replacement of hydrogen by fluorine atoms can significantly alter the supramolecular structure, which may also be relevant for the iodinated derivative . These properties are crucial for understanding the solubility, stability, and potential biological activity of "5-Iodo-1-methyl-1H-indazole."
Applications De Recherche Scientifique
Radioligand Synthesis for 5HT3 Receptor Studies
5-Iodo-1-methyl-1H-indazole derivatives have been used in the synthesis of radioligands for studying 5HT3 receptors. Robertson et al. (1990) synthesized a tritium-labeled compound, 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, which showed high affinity for 5HT3 receptors in rat brain membranes. This radioligand has been instrumental in detailed biochemical studies of the interactions of serotonin antagonists with 5HT3 receptors across multiple tissues (Robertson et al., 1990).
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) discovered that indazole-carboxamides, including 1-methyl-1H-indazole derivatives, are highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds have been synthesized with high overall yields and found to be competitive and reversible inhibitors, showing great promise in the treatment of neurological disorders (Tzvetkov et al., 2014).
Structural Studies and Supramolecular Interactions
Research by Teichert et al. (2007) on NH-indazoles, which include 5-Iodo-1-methyl-1H-indazole derivatives, focused on the structural determination and supramolecular interactions of these compounds. The study provided insights into how the replacement of a hydrogen atom by a fluorine atom affects the supramolecular structure of NH-indazoles (Teichert et al., 2007).
Synthesis of Novel Indazole Derivatives
Bistocchi et al. (1981) described the synthesis of new derivatives of ethyl-1H-indazole-3-carboxylate, which involved substituting various aliphatic or aromatic acyl radicals at the N1 position. These derivatives, including 5-Iodo-1-methyl-1H-indazole, have been explored for potential antiarthritic effects (Bistocchi et al., 1981).
Halogen Bonding in Molecular Probes
He et al. (2020) investigated the halogen bonding interactions in molecular probes, including those involving 5-Iodo-1-methyl-1H-indazole derivatives. Their findings highlight the potential of halogen bonding in optimizing molecular probes for various biochemical applications (He et al., 2020).
Analytical and Structural Characterization
Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a synthetic cannabinoid analogue of 5F-ADB, which includes structural analysis of 5-Iodo-1-methyl-1H-indazole derivatives. This study provides valuable insights for forensic and clinical purposes (Dybowski et al., 2021).
Efficient Synthesis of Functionalized Indazoles
Fraile et al. (2011) reported the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, involving palladium cross-coupling reactions. This synthesis process includes the utilization of 3-iodo-1H-indazol-1-yl derivatives (Fraile et al., 2011).
Mécanisme D'action
While the specific mechanism of action for 5-Iodo-1-methyl-1H-indazole is not mentioned in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Safety and Hazards
The safety data sheet for 5-Iodo-1-methyl-1H-indazole indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The future directions in the research of 1H-indazoles, including 5-Iodo-1-methyl-1H-indazole, involve the development of new synthetic approaches . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .
Propriétés
IUPAC Name |
5-iodo-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVAWASNYRGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672037 | |
| Record name | 5-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072433-59-0 | |
| Record name | 5-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



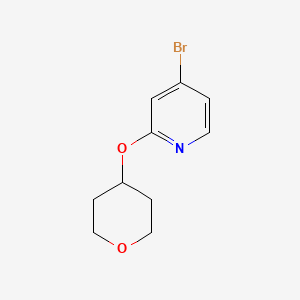
![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)
